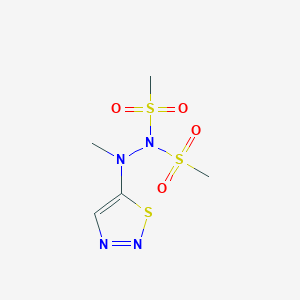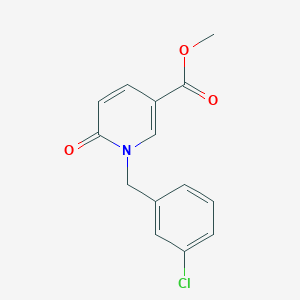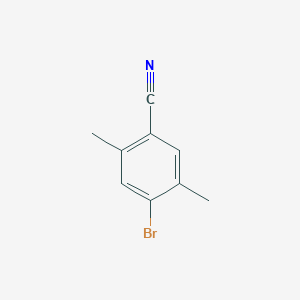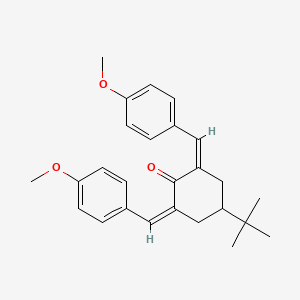
1-(2-Ethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as EPTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EPTU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have focused on the synthesis of novel urea and bis-urea derivatives with various substituents, evaluating their biological activities, particularly antiproliferative effects against cancer cell lines. For instance, urea derivatives have been synthesized and tested for their activity against breast carcinoma MCF-7 cell line, showing promising results as potential lead compounds in the development of breast carcinoma drugs due to their high activity and selectivity. These compounds also demonstrated significant antioxidant activity in assays, with some exhibiting antimicrobial activity in in vitro susceptibility assays (Perković et al., 2016).
Catalysis and Reaction Development
In the realm of organic synthesis, new methodologies have been developed using urea derivatives as key intermediates or catalysts. For example, an effective Biginelli-type synthesis involving ureas has been explored, highlighting novel pathways for constructing complex molecules. This showcases the versatility of urea derivatives in facilitating chemical transformations, opening avenues for the synthesis of heterocyclic compounds (Kolosov et al., 2015).
Pharmacological Applications
The pharmacological exploration of urea derivatives extends to their evaluation as enzyme inhibitors and receptor antagonists. For instance, isoquinoline and quinazoline urea analogues have been investigated for their affinity to adenosine receptors, suggesting potential applications in designing novel therapeutic agents. The structure-affinity analysis of these compounds provides insights into the molecular determinants crucial for receptor binding, aiding in the development of more potent and selective drugs (Muijlwijk-Koezen et al., 2000).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-20(25)24-13-7-8-15-14-16(11-12-18(15)24)22-21(26)23-17-9-5-6-10-19(17)27-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGHDHDLLGKSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2732778.png)


![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)
![Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2732791.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2732795.png)
![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)